molecular formula C20H13BrN2OS B2606622 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide CAS No. 307326-15-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide

Cat. No.: B2606622
CAS No.: 307326-15-4
M. Wt: 409.3
InChI Key: YTBUAYBIAXUWFM-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide (CAS: 307326-15-4) is a heterocyclic benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring substituted with a bromine atom at the ortho position. Its molecular formula is C₂₀H₁₃BrN₂OS, with a molecular weight of 409.3 g/mol. Key physicochemical properties include an XLogP3 of 5.6 (indicating high lipophilicity), one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 70.2 Ų . The compound’s structure combines the electron-withdrawing bromine atom with the planar benzothiazole system, which is often associated with biological activity, such as antimicrobial or nonlinear optical (NLO) properties .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBUAYBIAXUWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step synthetic routes, including cyclization reactions, condensation reactions, and functional group transformations. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing benzothiazole moieties, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the inhibition of cell proliferation and the induction of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacteria and fungi. The specific interactions with microbial enzymes suggest a potential role in treating infections, particularly those resistant to conventional antibiotics.

Enzyme Inhibition
this compound acts as an inhibitor for several key enzymes, including cyclooxygenase (COX) and urease. The inhibition of COX is particularly relevant in reducing inflammation and pain associated with various conditions. Additionally, urease inhibition may provide therapeutic benefits in urinary tract infections by disrupting the hydrolysis of urea.

Biological Studies

Cell Line Assays
The compound has been utilized in biological assays to study its effects on different cell lines. For instance, cytotoxicity assays have revealed that this compound exhibits varying degrees of effectiveness against multiple cancer cell lines. The results from these assays are crucial for understanding the compound's potential therapeutic applications .

Material Science

Organic Electronics
Benzothiazole derivatives like this compound are being explored for their applications in organic electronics. Their unique electronic properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural characteristics of the compound allow for efficient charge transport and light emission, which are essential for these technologies.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in MCF-7 and HeLa cells; significant cytotoxicity observed
Antimicrobial PropertiesEffective against various bacterial strains; potential for treating resistant infections
Enzyme InhibitionInhibited COX and urease activity; implications for anti-inflammatory and anti-infective therapies
Material Science ApplicationsDemonstrated potential in OLEDs; favorable electronic properties noted

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. Additionally, it can bind to receptors and modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Properties/Activities Reference
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide 2-Bromo, benzothiazole 409.3 5.6 High lipophilicity, potential NLO use
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) Unsubstituted benzamide 254.3 3.2 Nonlinear optical (NLO) activity
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) 2-Fluoro 272.3 3.5 Enhanced thermal stability, NLO efficiency
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide 2-Chloro, 5-nitro 435.8 5.1 Electron-withdrawing groups for reactivity
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide 2,4-Dimethoxy 390.46 4.2 Improved solubility vs. bromo analog

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : Bromine (2-bromo) and fluorine (2-fluoro) substituents increase lipophilicity (XLogP3: 5.6 vs. 3.5) compared to unsubstituted benzamides like 2-BTBA. Methoxy groups (2,4-dimethoxy) reduce XLogP3 (4.2) and enhance solubility .
  • Optical properties: 2-BTBA and 2-BTFBA exhibit NLO activity due to extended π-conjugation in the benzothiazole-benzamide system.

Key Observations :

  • Diuretic activity : The biphenyl derivative () demonstrates superior diuretic effects compared to simpler benzothiazole benzamides, likely due to increased aromatic stacking interactions .
  • Antibacterial activity : Thiourea-linked benzothiazoles () show broader-spectrum antibacterial activity than bromobenzamide derivatives, suggesting the thiourea group enhances target binding .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H13BrN2OS, with a molecular weight of approximately 404.29 g/mol. Its structure includes a benzothiazole moiety, which is known to impart significant biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, including Staphylococcus aureus. The compound demonstrated effective inhibition of bacterial growth in vitro, suggesting potential applications as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1850
Escherichia coli1550

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Compounds containing benzothiazole structures have shown promise in inhibiting the proliferation of cancer cells. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerases and modulation of signaling pathways related to cell growth and survival .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human lung cancer cell lines (A549, HCC827). The results showed significant antiproliferative activity with IC50 values indicating effective concentrations for inducing cell death.

Cell Line IC50 (µM)
A5496.26
HCC8276.48

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that compounds with benzothiazole moieties can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound inhibits key enzymes such as topoisomerases and kinases, disrupting DNA replication and cell division.
  • Receptor Interaction : It binds to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

These interactions highlight the compound's multifaceted role in modulating biological processes.

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